molecular formula C24H24ClN5O2 B2370720 3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877622-19-0

3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2370720
CAS No.: 877622-19-0
M. Wt: 449.94
InChI Key: PKDLWFSSWHIORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tricyclic xanthine derivatives, featuring a pyrimido[2,1-f]purine core with a 4-chlorobenzyl group at position 3, a methyl group at position 1, and a phenethyl substituent at position 9 (Figure 1). Its structure is optimized for interactions with central nervous system (CNS) targets, leveraging halogenated aromatic moieties for enhanced binding and lipophilicity.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-27-21-20(22(31)30(24(27)32)16-18-8-10-19(25)11-9-18)29-14-5-13-28(23(29)26-21)15-12-17-6-3-2-4-7-17/h2-4,6-11H,5,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDLWFSSWHIORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCCN(C4=N2)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that interact with various biological targets, including adenosine receptors and enzymes involved in neurotransmitter metabolism. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

C21H22ClN5O2\text{C}_{21}\text{H}_{22}\text{Cl}\text{N}_5\text{O}_2

This structure indicates the presence of a chlorobenzyl group and a purine-like core, which are essential for its biological interactions.

Biological Activity Overview

Research has demonstrated that purine derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for its effects on:

  • Adenosine receptors (ARs) : These receptors are critical in various physiological processes and are implicated in several diseases.
  • Monoamine oxidase B (MAO-B) : An enzyme involved in the metabolism of neurotransmitters, targeting this enzyme may have implications for neurodegenerative disorders.

Adenosine Receptor Affinity

The compound has shown significant affinity for both A1 and A2A adenosine receptors. In studies involving similar purine derivatives:

  • K_i values were reported as follows:
    • A1 receptor: 180 nM
    • A2A receptor: 282 nM

These values indicate a moderate affinity that could be leveraged for therapeutic applications targeting these receptors .

Monoamine Oxidase B Inhibition

The inhibition of MAO-B is crucial for managing conditions like Parkinson's disease. The compound exhibited an IC50 value of approximately 508 nM against human MAO-B. This suggests that it could serve as a potential lead compound for developing MAO-B inhibitors .

Study 1: Multi-target Drug Design

In a study focusing on multi-target drugs, derivatives similar to the compound were synthesized and screened for their ability to inhibit both adenosine receptors and MAO-B. The findings indicated that compounds with specific substitutions at the purine core exhibited enhanced selectivity and potency against these targets. For instance:

  • A derivative with a different substituent showed K_i values of 217 nM (A1) and 268 nM (A2A), alongside an IC50 of 260 nM for MAO-B inhibition .

Study 2: Cytostatic Activity

Another study evaluated the cytostatic effects of related purine derivatives on cancer cell lines. Compounds with similar structures demonstrated IC50 values ranging from 0.01 to 10 µM against leukemia cell lines. This suggests that modifications on the purine scaffold can lead to significant antitumor activity .

Summary Table of Biological Activities

Biological TargetActivity TypeMeasurement (nM or µM)
A1 Adenosine ReceptorAffinityK_i = 180
A2A Adenosine ReceptorAffinityK_i = 282
Monoamine Oxidase BInhibitionIC50 = 508
Cytostatic ActivityAgainst leukemia cellsIC50 = 0.01 - 10

Comparison with Similar Compounds

Core Structure Variations

The pyrimido[2,1-f]purine scaffold is conserved across analogs, but ring-expanded derivatives (e.g., diazepino[2,1-f]purines) and pyrido[1,2-e]purine systems introduce variations in ring size and conjugation (Table 1) .

Table 1: Core Structure and Substituent Comparison

Compound Name Core Structure Position 3 Substituent Position 9 Substituent Key Modifications
Target Compound Pyrimido[2,1-f]purine 4-Chlorobenzyl Phenethyl High lipophilicity, halogenated
9-(4-Chlorophenyl)-3-Ethyl-1-Methyl-... () Pyrimido[2,1-f]purine Ethyl 4-Chlorophenyl Smaller substituent at position 3
9-(3-Chloro-4-Methylphenyl)-3-(2-Fluorobenzyl)-1-Methyl-... () Pyrimido[2,1-f]purine 2-Fluorobenzyl 3-Chloro-4-methylphenyl Dual halogenation, steric bulk
9-(2-Chloro-6-Fluorobenzyl)-1,3-Dimethyl-... () Pyrimido[2,1-f]purine - 2-Chloro-6-fluorobenzyl MAO-B inhibition activity
3-(4-Fluorophenyl)pyrido[1,2-e]purine-2,4-dione (9a, ) Pyrido[1,2-e]purine 4-Fluorophenyl - Expanded conjugation

Substituent Effects

  • Position 3 : The 4-chlorobenzyl group in the target compound enhances electron-withdrawing effects and hydrophobic interactions compared to ethyl () or fluorobenzyl () groups.
  • Halogenation : Chlorine and fluorine atoms improve bioavailability and binding affinity via halogen bonding (e.g., : 2-fluorobenzyl and 3-chloro-4-methylphenyl) .

Receptor Affinity

  • MAO-B Inhibition : The 2-chloro-6-fluorobenzyl analog () shows dual-target activity for neurodegenerative diseases, suggesting halogen positioning is critical for enzyme interaction .
  • 5-HT/D2 Receptor Binding: Bulky substituents (e.g., dihydroisoquinolinyl in ) enhance serotonin (5-HT1A) and dopamine D2 receptor affinity, whereas smaller groups (e.g., ethyl in ) reduce activity .

Physicochemical Properties

  • UV-Vis Profiles : λmax ~300 nm (similar to and ) indicates conserved π-π* transitions in the tricyclic core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.